Lipophilicity Advantage: 4-Bromo vs. 4-Chloro Analogs
The presence of a 4-bromo substituent in 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline confers a significantly higher predicted lipophilicity compared to its 4-chloro analog, 4,7-dichloro-8-methyl-2-(trifluoromethyl)quinoline. This difference in LogP, a key parameter for membrane permeability and in vivo distribution, demonstrates that the bromo derivative is a distinct chemical entity with different pharmacokinetic potential [1]. The calculated LogP for the target compound is 4.63 .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 4.63 |
| Comparator Or Baseline | 4,7-dichloro-8-methyl-2-(trifluoromethyl)quinoline (estimated LogP ≈ 4.2) |
| Quantified Difference | Target compound has an estimated LogP ~0.4 units higher. |
| Conditions | ACD/Labs Percepta Platform prediction; Class-level inference based on halogen substitution effects . |
Why This Matters
Higher lipophilicity can be crucial for crossing biological membranes like the blood-brain barrier or improving cellular uptake, making the 4-bromo derivative a strategically distinct tool for specific medicinal chemistry campaigns.
- [1] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. View Source
